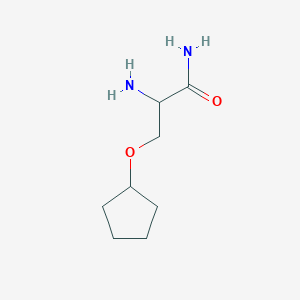

2-Amino-3-(cyclopentyloxy)propanamide

Beschreibung

Eigenschaften

Molekularformel |

C8H16N2O2 |

|---|---|

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

2-amino-3-cyclopentyloxypropanamide |

InChI |

InChI=1S/C8H16N2O2/c9-7(8(10)11)5-12-6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11) |

InChI-Schlüssel |

WNEFZAVKMMXELO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)OCC(C(=O)N)N |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-3-(cyclopentyloxy)propanamide

Abstract

The journey of a novel chemical entity from initial discovery to a potential therapeutic requires a meticulous and systematic elucidation of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the in vitro MoA of a novel compound, exemplified by the hypothetical molecule, 2-Amino-3-(cyclopentyloxy)propanamide (hereafter referred to as 'Cpd-X'). This document deviates from a rigid template, instead presenting a logical, field-proven workflow that integrates target identification, biophysical and biochemical validation, and cellular pathway analysis. Each section details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles. The ultimate goal is to build a robust, data-driven MoA model that can confidently guide further preclinical and clinical development.

Foundational Strategy: From Phenotype to Target

The initial phase of MoA elucidation is often a "black box" problem: a compound demonstrates an interesting biological effect in a cell-based (phenotypic) screen, but its direct molecular target is unknown. Our strategy is to employ an unbiased, multi-pronged approach to identify the direct binding partner(s) of Cpd-X. This is a critical first step, as all subsequent mechanistic insights are built upon the foundation of a validated molecular target.[1][2]

Target-Agnostic Identification Approaches

To cast a wide net, we employ methods that do not require prior assumptions about the target class.[3][4] The choice between these methods depends on factors like compound structure (amenability to chemical modification), binding affinity, and available resources.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful and widely used technique that involves immobilizing Cpd-X onto a solid support (like agarose beads) to "fish" for its binding partners from a cell lysate.[4][5][6] Proteins that bind to the immobilized compound are then identified using mass spectrometry.[2][3]

-

Photo-Affinity Labeling: This approach is particularly useful if the interaction between Cpd-X and its target is weak or transient. A chemically modified version of Cpd-X containing a photoreactive group is introduced to cells or cell lysates. Upon UV irradiation, a covalent bond is formed between the compound and its target, allowing for more stringent purification and subsequent identification.[7]

Workflow Diagram: Target Identification

The following diagram illustrates the general workflow for identifying the molecular target of Cpd-X.

Caption: General workflow for unbiased target identification of a novel compound.

Detailed Protocol: Affinity Chromatography Pull-Down

This protocol outlines a standard procedure for identifying target proteins of Cpd-X from a cell lysate.[8]

-

Probe Synthesis & Immobilization:

-

Synthesize an analog of Cpd-X with a linker arm (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.[5]

-

Covalently attach the linker-modified Cpd-X to N-hydroxysuccinimide (NHS)-activated agarose beads. Prepare control beads by blocking the NHS groups without adding the compound.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., one where the phenotypic effect was observed) to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Affinity Pull-Down:

-

Incubate a defined amount of total protein (e.g., 1-5 mg) from the clarified lysate with the Cpd-X-coupled beads and the control beads separately. Perform this incubation for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and collect the supernatant (flow-through).

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive agent, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE. Visualize proteins using a sensitive stain like silver stain or Coomassie blue.

-

Excise protein bands that are present in the Cpd-X pull-down but absent or significantly reduced in the control lane.

-

Perform in-gel tryptic digestion of the excised bands.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the fragmentation data against a protein database. Proteins with high confidence scores that are uniquely identified in the Cpd-X sample are considered primary target candidates.[9]

-

Biophysical and Biochemical Validation of Target Engagement

Identifying a putative target via affinity proteomics is a hypothesis. This hypothesis must be rigorously tested and validated through direct binding and functional assays. This phase aims to quantify the interaction between Cpd-X and its putative target protein and to confirm that this interaction leads to a functional consequence (e.g., enzyme inhibition).

Quantifying Direct Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on the binding kinetics (association and dissociation rates) and affinity of a molecular interaction.[10][11][12] This is the gold standard for confirming a direct interaction between a small molecule and a protein target.[13][14]

Detailed Protocol: SPR Kinetic Analysis

-

Chip Preparation:

-

Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left unmodified or blocked to serve as a reference surface.

-

-

Analyte Preparation:

-

Prepare a series of precise dilutions of Cpd-X in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

-

-

Binding Measurement:

-

Inject the Cpd-X dilutions over the target and reference surfaces, starting from the lowest concentration.

-

Monitor the binding response in real-time, which is measured in Resonance Units (RU). Each cycle consists of:

-

Association Phase: Cpd-X is injected and allowed to bind to the immobilized target.

-

Dissociation Phase: Running buffer is injected, and the dissociation of Cpd-X from the target is monitored.

-

Regeneration Step: A specific solution is injected to remove any remaining bound Cpd-X, preparing the surface for the next cycle.

-

-

-

Data Analysis:

-

Subtract the reference surface data and the buffer-only injection data from the active surface data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[11]

-

Data Presentation: SPR Kinetic Data

| Parameter | Value | Unit | Description |

| kₐ (on-rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |

| kₑ (off-rate) | 3.0 x 10⁻³ | s⁻¹ | Rate of complex decay |

| Kₑ (affinity) | 20 | nM | Equilibrium dissociation constant |

Functional Target Modulation: Biochemical Assays

If the validated target is an enzyme, it is crucial to determine if Cpd-X modulates its activity. This is most commonly assessed by measuring the half-maximal inhibitory concentration (IC₅₀).[15][16]

Detailed Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol is a template and should be adapted based on the specific enzyme class.[17]

-

Reagent Preparation:

-

Prepare a reaction buffer optimized for the target enzyme's activity.

-

Prepare solutions of the purified recombinant enzyme, its specific substrate, and the necessary cofactor (e.g., ATP for a kinase).

-

Create a serial dilution of Cpd-X in DMSO, and then further dilute into the reaction buffer.

-

-

Assay Execution (96- or 384-well plate format):

-

Add the enzyme and Cpd-X (at various concentrations) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).[17]

-

Allow a pre-incubation period for the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate and ATP.

-

Incubate for a defined period at the optimal temperature.

-

Stop the reaction and measure the output signal (e.g., luminescence for ADP-Glo™, fluorescence, or absorbance).

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data by setting the negative control (no inhibition) to 100% activity and the positive control (maximal inhibition) to 0% activity.

-

Plot the percent inhibition versus the logarithm of the Cpd-X concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of Cpd-X required to inhibit enzyme activity by 50%.[15][16]

-

Data Presentation: IC₅₀ Determination

| Compound | Target Enzyme | IC₅₀ (nM) |

| Cpd-X | Target Kinase Z | 55 |

| Control Inhibitor | Target Kinase Z | 12 |

Cellular Mechanism of Action: Bridging Target to Phenotype

Confirming that Cpd-X binds its target and modulates its activity in a test tube is essential, but it doesn't prove this interaction occurs within the complex environment of a living cell. The next phase focuses on verifying target engagement in cells and mapping the downstream consequences.

Confirming Intracellular Target Engagement: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess compound binding to its target in intact cells or tissues.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][21]

Detailed Protocol: CETSA with Western Blot Readout

-

Cell Treatment:

-

Culture cells and treat them with either Cpd-X (at a desired concentration) or vehicle (DMSO) for a specific duration (e.g., 1 hour) to allow for cell penetration and target binding.[18]

-

-

Heat Challenge:

-

Lysis and Fractionation:

-

Detection by Western Blot:

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble target protein versus temperature. A shift in the melting curve to the right for the Cpd-X-treated sample indicates thermal stabilization and confirms intracellular target engagement.[19]

-

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[18]

Mapping Downstream Signaling Pathways

Once target engagement in cells is confirmed, the next logical step is to investigate the immediate downstream consequences of target modulation. Western blotting is a cornerstone technique for this purpose, allowing for the analysis of changes in the expression or post-translational modification (e.g., phosphorylation) of key signaling proteins.[23][26]

Detailed Protocol: Western Blot for Pathway Analysis

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with Cpd-X at various concentrations and for different time points. Include appropriate controls.

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins based on size by running them on a polyacrylamide gel.

-

-

Protein Transfer and Blocking:

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific to the downstream protein of interest (e.g., an antibody that recognizes the phosphorylated form of a substrate of the target enzyme). This is typically done overnight at 4°C.

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging:

-

Capture the chemiluminescent signal using a digital imager. The intensity of the bands corresponds to the amount of the target protein. Re-probe the membrane for a total protein or loading control (e.g., β-actin) to confirm equal loading.

-

Signaling Pathway Diagram: Hypothetical MoA of Cpd-X

This diagram illustrates a hypothetical signaling pathway where Cpd-X inhibits a target kinase, leading to a downstream cellular effect.

Caption: Hypothetical signaling pathway inhibited by Cpd-X.

Conclusion and Integrated MoA Model

By systematically executing the workflow described in this guide—from unbiased target identification through biophysical validation and cellular pathway analysis—a comprehensive in vitro MoA for 2-Amino-3-(cyclopentyloxy)propanamide can be established. The integration of data from AC-MS, SPR, enzyme inhibition assays, CETSA, and Western blotting provides a multi-layered, validated model of how the compound engages its molecular target and elicits a cellular response. This robust understanding is paramount for making informed decisions in the drug discovery pipeline, guiding lead optimization, and designing subsequent in vivo efficacy and safety studies.[27]

References

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

-

Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available from: [Link]

-

How does SPR work in Drug Discovery? deNOVO Biolabs. Available from: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Available from: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. Available from: [Link]

-

Surface Plasmon Resonance (SPR). BioDuro. Available from: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]

-

Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack. SciSpace. Available from: [Link]

-

Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. National Center for Biotechnology Information. Available from: [Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available from: [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

-

In Vitro Pharmacology. QIMA Life Sciences. Available from: [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available from: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]

-

2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available from: [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available from: [Link]

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. Available from: [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". National Center for Biotechnology Information. Available from: [Link]

-

Small molecule target identification using photo-affinity chromatography. National Center for Biotechnology Information. Available from: [Link]

-

IC50. Wikipedia. Available from: [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available from: [Link]

-

Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. Available from: [Link]

-

Identification and characterization of molecular targets of natural products by mass spectrometry. Renaissance School of Medicine at Stony Brook University. Available from: [Link]

-

IC50 Determination. edX. Available from: [Link]

Sources

- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 2. Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack (2013) | Slava Ziegler | 428 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. criver.com [criver.com]

- 11. denovobiolabs.com [denovobiolabs.com]

- 12. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. drughunter.com [drughunter.com]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. courses.edx.org [courses.edx.org]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scispace.com [scispace.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. media.cellsignal.cn [media.cellsignal.cn]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 27. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

Molecular Weight and Exact Mass of 2-Amino-3-(cyclopentyloxy)propanamide: A Technical Guide for Drug Discovery

Executive Summary

In the modern landscape of medicinal chemistry, the optimization of peptide-based therapeutics relies heavily on the integration of unnatural amino acids (UAAs). 2-Amino-3-(cyclopentyloxy)propanamide (Formula: C8H16N2O2 ) is a highly specialized UAA building block—essentially an O-cyclopentyl-serinamide derivative.

This technical whitepaper provides a comprehensive analysis of its structural properties, precise mass calculations, and the analytical methodologies required for its verification. By understanding the exact mass (172.121178 Da ) and average molecular weight (172.228 g/mol ) of this compound, researchers can accurately track its incorporation into complex peptidomimetics using High-Resolution Mass Spectrometry (HRMS)[1][2].

Structural Profiling and Chemical Context

2-Amino-3-(cyclopentyloxy)propanamide is constructed from three distinct chemical motifs, each serving a specific function in drug design:

-

Propanamide Backbone: Provides the primary scaffold, capable of participating in hydrogen bonding and serving as a C-terminal amide mimic in peptide synthesis.

-

Alpha-Amino Group (-NH2): The reactive site for peptide bond formation or further functionalization.

-

Beta-Cyclopentyloxy Group (-O-C5H9): A bulky, lipophilic ether linkage.

In drug discovery, naturally occurring peptides often suffer from poor pharmacokinetic profiles, including rapid enzymatic degradation and low oral bioavailability[1]. The introduction of a bulky cyclopentyl ring introduces significant steric hindrance, which shields adjacent amide bonds from proteolytic cleavage, while simultaneously increasing the molecule's overall lipophilicity to enhance cellular permeability[][4].

Quantitative Mass Fundamentals

In mass spectrometry and synthetic chemistry, distinguishing between the Molecular Weight (average mass) and the Exact Mass (monoisotopic mass) is critical for compound verification[2].

-

Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes[5]. This value is used for bulk stoichiometric calculations during synthesis.

-

Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the theoretical value targeted during HRMS analysis[6].

Table 1: Mass Calculation for C8H16N2O2

| Element | Count | Monoisotopic Mass (Da) | Total Exact Mass (Da) | Standard Atomic Weight ( g/mol ) | Total Average Weight ( g/mol ) |

| Carbon (C) | 8 | 12.000000 | 96.000000 | 12.011 | 96.088 |

| Hydrogen (H) | 16 | 1.007825 | 16.125200 | 1.008 | 16.128 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 | 15.999 | 31.998 |

| TOTAL | - | - | 172.121178 Da | - | 172.228 g/mol |

Note: Standard atomic weights are based on the latest IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) evaluations[5][7].

High-Resolution Mass Spectrometry (HRMS) Verification Protocol

To confirm the successful synthesis or incorporation of 2-Amino-3-(cyclopentyloxy)propanamide, HRMS is employed. Conventional mass spectrometers (like single quadrupoles) only provide nominal mass resolution, which cannot distinguish between isobaric compounds[2]. An Orbitrap or Time-of-Flight (TOF) analyzer is required to achieve sub-5 ppm mass accuracy[8][9].

Self-Validating LC-HRMS Methodology

Rationale & Causality: The protocol utilizes Electrospray Ionization in positive mode (ESI+) because the primary aliphatic amine on the molecule acts as a strong proton acceptor, readily forming the [M+H]+ ion. A C18 reversed-phase column is selected to adequately retain the lipophilic cyclopentyl moiety.

Step 1: System Suitability Testing (SST)

-

Action: Inject a known calibration standard (e.g., Reserpine or a Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

-

Validation: Ensure the mass accuracy of the instrument is calibrated to <2 ppm error before proceeding. This step ensures that any subsequent mass deviations are attributed to the sample, not instrument drift.

Step 2: Sample Preparation

-

Action: Dissolve the compound in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1μg/mL .

-

Causality: Formic acid lowers the pH, ensuring the primary amine is fully protonated ( NH3+ ) prior to entering the ESI source, thereby maximizing signal intensity and ionization efficiency.

Step 3: Chromatographic Separation

-

Column: Sub-2 μm C18 UHPLC column (e.g., 2.1×50 mm).

-

Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: The gradient starts highly aqueous to focus the analyte at the head of the column, then increases in organic composition to elute the lipophilic cyclopentyl-containing compound as a sharp, symmetrical peak.

Step 4: HRMS Acquisition & Data Analysis

-

Parameters: ESI+, Capillary Voltage 3.5 kV, Resolution 70,000 (at m/z 200).

-

Target Ion: Calculate the theoretical [M+H]+ by adding the mass of a proton (1.007276 Da) to the exact mass (172.121178 Da).

-

Expected m/z: 173.128454

-

Validation: Extract the ion chromatogram (EIC) at m/z173.1285 with a narrow 5 ppm mass tolerance window. A single, distinct peak confirms the identity and purity of the UAA.

Pharmacological Utility in Drug Discovery

The incorporation of UAAs like 2-Amino-3-(cyclopentyloxy)propanamide is a cornerstone of modern peptidomimetic design[10][11]. By replacing natural serine or alanine residues with this bulky, ether-linked UAA, researchers can fundamentally alter the pharmacokinetic fate of a drug candidate.

The logical flow of this optimization process is visualized below:

Fig 1: Logical workflow of UAA incorporation and its downstream pharmacological benefits.

References

-

[1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

-

[2] High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

-

[6] High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available at:[Link]

-

[4] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC / NIH. Available at: [Link]

-

[11] Unnatural amino acids in drug discovery. ResearchGate. Available at: [Link]

-

[5] Atomic Weights of the Elements 2023. IUPAC Commission on Isotopic Abundances and Atomic Weights. Available at:[Link]

-

[7] Commission on Isotopic Abundances and Atomic Weights. Wikipedia. Available at: [Link]

-

[8] An insight into high-resolution mass-spectrometry data. PMC / NIH. Available at: [Link]

-

[9] High resolution mass spectrometry. Analytische Chemie - University of Rostock. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Commission on Isotopic Abundances and Atomic Weights - Wikipedia [en.wikipedia.org]

- 8. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]

- 10. Unnatural Amino Acids - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

Application Note: Step-by-Step Synthesis Route for 2-Amino-3-(cyclopentyloxy)propanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Classification: Unnatural Amino Acid / O-Alkylated Serinamide Derivative

Introduction & Strategic Rationale

Unnatural amino acid derivatives, particularly O-alkylated serinamides like 2-amino-3-(cyclopentyloxy)propanamide, are highly valued building blocks in the design of macrocyclic peptides, peptidomimetics, and novel therapeutics. The incorporation of a bulky, lipophilic cycloalkyl ether group at the C3 position enhances metabolic stability against proteases and modulates the membrane permeability of the resulting peptide sequences.

The Chemical Challenge: Direct O-alkylation of N-protected serine with secondary alkyl halides (e.g., cyclopentyl bromide) under standard basic conditions is notoriously inefficient. The reaction suffers from competing β-elimination of the halide (yielding cyclopentene), undesired Fmoc/Boc-deprotection, or intramolecular cyclization leading to the formation of oxazolidinones [1].

The Solution (Causality & Design): To circumvent these side reactions while preserving the stereochemical integrity of the α-carbon [2], this protocol employs an acid-catalyzed symbiotic activation pathway using cyclopentyl 2,2,2-trichloroacetimidate. This reagent allows for the generation of a reactive carbocation-like species that readily forms a C–O ether bond with the serine hydroxyl group under mild, base-free conditions [3]. Subsequent mild saponification, racemization-free peptide coupling for amidation, and acidic deprotection yield the target molecule with high purity.

Synthesis Workflow Diagram

Synthetic workflow for 2-Amino-3-(cyclopentyloxy)propanamide from N-Boc-L-serine methyl ester.

Step-by-Step Experimental Protocols

Step 1: O-Alkylation via Trichloroacetimidate

Objective: Synthesis of N-Boc-O-cyclopentyl-L-serine methyl ester. Rationale: Utilizing cyclopentyl trichloroacetimidate with a catalytic Brønsted acid (TfOH) avoids the elimination side-reactions typical of secondary alkyl halides under basic conditions. The strictly anhydrous environment prevents the competitive hydrolysis of the imidate.

-

Preparation: Dissolve N-Boc-L-serine methyl ester (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

-

Reagent Addition: Add cyclopentyl 2,2,2-trichloroacetimidate (1.5 equiv) to the stirring solution.

-

Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equiv).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the starting material.

-

Workup (Self-Validation): Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). The basic quench neutralizes the TfOH and precipitates trichloroacetamide byproducts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the etherified product.

Step 2: Saponification of the Methyl Ester

Objective: Synthesis of N-Boc-O-cyclopentyl-L-serine. Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild hydrolysis of the methyl ester. Keeping the reaction at 0 °C initially prevents base-catalyzed racemization at the α-chiral center.

-

Preparation: Dissolve N-Boc-O-cyclopentyl-L-serine methyl ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

-

Hydrolysis: Cool to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv).

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir until LC-MS indicates complete consumption of the starting ester (approx. 2–3 hours).

-

Workup: Concentrate the mixture under reduced pressure to remove the THF and MeOH.

-

Acidification: Acidify the remaining aqueous layer to pH ~3 using 1M KHSO₄ or 10% citric acid at 0 °C. Caution: Do not use strong mineral acids like HCl, as they may prematurely cleave the Boc group.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid as a white solid/foam. Use directly in the next step.

Step 3: Amidation

Objective: Synthesis of N-Boc-2-amino-3-(cyclopentyloxy)propanamide. Rationale: EDC·HCl and HOBt form a highly efficient, racemization-free peptide coupling system. Ammonium chloride (NH₄Cl) combined with N,N-Diisopropylethylamine (DIPEA) serves as a safe, easy-to-handle ammonia surrogate for primary amide formation.

-

Activation: Dissolve N-Boc-O-cyclopentyl-L-serine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.15 M). Add 1-Hydroxybenzotriazole hydrate (HOBt, 1.2 equiv) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv). Stir for 15 minutes at room temperature to pre-activate the acid.

-

Amidation: Add ammonium chloride (NH₄Cl, 3.0 equiv) followed by DIPEA (4.0 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 12–16 hours.

-

Workup (Self-Validation): Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (crucial for removing residual DMF), 1M KHSO₄, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is typically pure enough, but can be recrystallized from EtOAc/Hexanes if necessary.

Step 4: Boc Deprotection

Objective: Synthesis of 2-Amino-3-(cyclopentyloxy)propanamide (Target Molecule). Rationale: Acidic cleavage of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) yields the free amine as a stable TFA salt.

-

Preparation: Dissolve N-Boc-2-amino-3-(cyclopentyloxy)propanamide (1.0 equiv) in anhydrous DCM (0.1 M).

-

Deprotection: Cool to 0 °C and add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

-

Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS for the mass shift from [M+H]⁺ 273.2 to 173.1.

-

Isolation: Co-evaporate the solvent and excess TFA with toluene (3 × 15 mL) under reduced pressure to yield 2-Amino-3-(cyclopentyloxy)propanamide as the TFA salt.

-

Free-Basing (Optional): To isolate the free base, pass the salt through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated NaHCO₃ and extract with 10% MeOH in DCM.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields and key analytical markers for quality control at each stage of the synthesis.

| Step | Intermediate / Product | Expected Yield | Key Analytical Markers (LC-MS / ¹H NMR) |

| 1 | N-Boc-O-cyclopentyl-L-serine methyl ester | 75–85% | MS: m/z[M+Na]⁺ 310.2 NMR: δ 3.90 (m, 1H, cyclopentyl-CH-O) |

| 2 | N-Boc-O-cyclopentyl-L-serine | 90–95% | MS: m/z[M-H]⁻ 272.1 NMR: Disappearance of methyl ester singlet at δ 3.75 |

| 3 | N-Boc-2-amino-3-(cyclopentyloxy)propanamide | 80–88% | MS: m/z [M+H]⁺ 273.2 NMR: δ 6.5, 5.8 (br s, 2H, primary amide NH₂) |

| 4 | 2-Amino-3-(cyclopentyloxy)propanamide (TFA Salt) | >95% | MS: m/z [M+H]⁺ 173.1 NMR: Disappearance of Boc singlet at δ 1.45 |

References

- Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development.

- Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions: Connection between Serine/Threonine and Carbohydrates/Amino Acids at the Side Chain. The Journal of Organic Chemistry.

- Efficient synthesis of ether phosphonates using trichloroacetimidate and acet

Application Note: Formulation and Administration Protocols for 2-Amino-3-(cyclopentyloxy)propanamide in Preclinical Animal Models

Introduction and Physicochemical Profiling

The transition of novel small molecules from in vitro screening to in vivo animal models represents a critical bottleneck in drug development. 2-Amino-3-(cyclopentyloxy)propanamide (hereafter referred to as 2-ACP) is a highly specific synthetic compound characterized by a propanamide backbone, an alpha-primary amine, and a beta-cyclopentyl ether linkage.

To design a successful dosing vehicle, we must first deconstruct the molecule's physicochemical properties and understand how they dictate formulation causality:

-

The Primary Amine (pKa ~9.0–9.5): At physiological pH, this group is protonated. Formulating 2-ACP as an acid addition salt (e.g., hydrochloride) significantly enhances aqueous solubility. However, unbuffered solutions of the salt may be too acidic for direct intravenous injection.

-

The Cyclopentyl Ether: This bulky, non-polar ring increases the overall lipophilicity (LogP) of the molecule compared to standard amino acid derivatives. While this lipophilicity is essential for crossing the lipid bilayers of the intestinal epithelium and the Blood-Brain Barrier (BBB), it also introduces the risk of precipitation in purely aqueous environments if the concentration exceeds the solubility limit of the un-ionized free base.

-

The Primary Amide: Generally neutral and stable, but susceptible to enzymatic hydrolysis in the hepatic first-pass metabolism.

Based on these properties, the formulation strategy must balance aqueous solubility for administration with lipophilic stability for absorption[1].

Formulation Strategy & Rationale

When developing vehicles for preclinical models, the choice of excipients must be biologically inert, physically stable, and ethically compliant.

Intravenous (IV) Rationale

For IV administration, the formulation must be a sterile, isotonic true solution. Suspensions cannot be administered IV due to the risk of pulmonary embolism. Because 2-ACP has a basic amine, we utilize a 0.9% Sodium Chloride (Saline) vehicle, adjusting the pH to a tight physiological window (6.5–7.4). If the pH is too low, the injection will cause localized phlebitis and hemolysis; if too high, the free base of 2-ACP may precipitate out of solution in the syringe[1].

Per Os (PO) Rationale

For oral gavage, true solutions are ideal, but homogeneous suspensions are highly effective and often necessary for higher dose levels. We utilize 0.5% Methylcellulose (MC) with 0.1% Tween-80 .

-

Causality: The lipophilic cyclopentyl group causes the 2-ACP powder to resist wetting in water. Tween-80, a non-ionic surfactant, lowers the interfacial tension, allowing the aqueous phase to wet the drug particles[2]. Methylcellulose acts as a viscosity-modifying suspending agent, preventing the particles from agglomerating (Ostwald ripening) or settling rapidly in the syringe prior to dosing[3].

Workflow for preparing 2-ACP formulations based on administration route.

Preparation Protocols (Self-Validating Systems)

The following protocols are designed with built-in quality control checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Preparation of 2-ACP for IV Injection (Target: 2 mg/mL)

-

Weighing: Accurately weigh 20.0 mg of 2-ACP (HCl salt equivalent) into a sterile, depyrogenated glass vial.

-

Initial Dissolution: Add 8.0 mL of Sterile Water for Injection (WFI). Vortex for 60 seconds until visually dissolved.

-

Tonicity Adjustment: Add 90 mg of NaCl (or use pre-formulated 0.9% sterile saline for the initial dissolution step).

-

pH Titration (Validation Step): Measure the pH using a calibrated micro-probe. Slowly titrate with 0.1 N NaOH or 0.1 N HCl until the pH stabilizes between 6.8 and 7.2. Causality: Bypassing this step risks severe vascular necrosis in the animal model.

-

Volume Adjustment: Q.S. (quantum satis) to exactly 10.0 mL with WFI.

-

Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

-

Visual QC Check: Hold the vial against a stark black-and-white background. The solution must be completely transparent with no Tyndall effect (light scattering), confirming a true solution.

Protocol B: Preparation of 2-ACP for PO Gavage (Target: 10 mg/mL)

-

Wetting: Weigh 100.0 mg of 2-ACP free base into a mortar or glass vial. Add 10 µL of Tween-80 (0.1% v/v of final volume). Use a glass rod or vortex to thoroughly coat the powder. Causality: This eliminates the hydrophobic barrier of the cyclopentyl ring.

-

Matrix Addition: Gradually add 8.0 mL of a pre-prepared 0.5% Methylcellulose solution while continuously stirring or vortexing.

-

Homogenization: Probe sonicate or bath sonicate the mixture for 5 minutes. Maintain the temperature below 30°C to prevent degradation of the primary amide.

-

Volume Adjustment: Q.S. to 10.0 mL with 0.5% MC.

-

Suspension QC Check: Allow the vial to sit undisturbed for 15 minutes. A validated formulation will show zero phase separation or particle settling in this timeframe. Note: Always vortex immediately prior to drawing into the dosing syringe.

In Vivo Administration Workflows & Limitations

Administering the formulated 2-ACP requires strict adherence to ethical and physiological volume limits to prevent vehicle-induced toxicity or stress, which can confound pharmacokinetic data. The guidelines below are grounded in established good practice standards for laboratory animals[4].

Table 1: Maximum Dosing Volumes and Needle Specifications

| Species | Route | Max Volume Limit | Optimal Volume | Recommended Needle/Gavage Size |

| Mouse (20-25g) | IV (Tail Vein) | 5 mL/kg (~0.125 mL) | 2 mL/kg (~0.05 mL) | 27G - 30G |

| PO (Gavage) | 10 mL/kg (~0.25 mL) | 5 mL/kg (~0.125 mL) | 20G - 22G (Bulb-tipped) | |

| Rat (250-300g) | IV (Tail Vein) | 5 mL/kg (~1.5 mL) | 2 mL/kg (~0.6 mL) | 25G - 27G |

| PO (Gavage) | 10 mL/kg (~3.0 mL) | 5 mL/kg (~1.5 mL) | 16G - 18G (Bulb-tipped) |

Data synthesized from Diehl et al. (2001)[5]. Exceeding maximum volumes can lead to acute heart failure (IV) or gastric rupture (PO).

Pharmacokinetic Distribution Pathway

Once administered orally, the 2-ACP suspension undergoes a specific physiological journey. The release of the free base from the methylcellulose matrix is followed by rapid lipid-membrane traversal driven by the cyclopentyl moiety.

Pharmacokinetic absorption and CNS distribution pathway of orally administered 2-ACP.

References

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

-

Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Available at:[Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

Sources

- 1. scispace.com [scispace.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Handbook of Pharmaceutical Excipients - American Pharmacists Association - Google Books [books.google.com.sg]

- 4. Blood Collection: Maximum Volumes and Fluid Replacement [research.wayne.edu]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: In Vitro Cell Viability and Apoptosis Profiling of 2-Amino-3-(cyclopentyloxy)propanamide

Introduction & Mechanistic Rationale

2-Amino-3-(cyclopentyloxy)propanamide (hereafter referred to as 2-ACP) is an investigational synthetic small molecule. In preclinical drug development, accurately profiling the cytotoxicity of novel compounds is critical. Relying on a single viability metric can yield confounding artifacts; for instance, classical tetrazolium-reduction assays (e.g., MTT) measure mitochondrial metabolic activity[1], which may be transiently suppressed by cytostatic compounds without inducing actual cell death.

To establish a highly rigorous, self-validating system, we recommend an orthogonal testing strategy. First, high-throughput ATP quantification is used to measure absolute cellular energy states, providing a highly sensitive readout of viable cell numbers[2]. Second, multiparametric flow cytometry using Annexin V and Propidium Iodide (PI) is employed to determine the precise mechanism of cell death, distinguishing between early apoptosis, late apoptosis, and necrosis[3].

Experimental Workflow

The following workflow ensures that metabolic viability data is mechanistically corroborated by membrane asymmetry analysis.

Experimental workflow for evaluating 2-ACP cytotoxicity using orthogonal viability assays.

Protocol A: High-Throughput ATP Luminescence Assay

This protocol utilizes the to quantify ATP[2].

Assay Control & Self-Validation Setup

-

Vehicle Control: 0.1% DMSO (normalizes baseline viability).

-

Positive Control: 1 µM Staurosporine (confirms assay dynamic range and cell line susceptibility).

-

Background Control: Media only without cells (subtracted from all readings to eliminate media auto-luminescence).

Step-by-Step Methodology

-

Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete media.

-

Expert Rationale: Opaque white plates are mandatory for luminescence. They maximize signal reflection and prevent optical crosstalk between adjacent wells, which would otherwise skew dose-response curves.

-

-

Compound Treatment: After 24 hours of adherence, treat cells with a serial dilution of 2-ACP (e.g., 0.1 µM to 100 µM) for 48 hours.

-

Temperature Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.

-

Expert Rationale: The recombinant luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate will result in faster reaction kinetics at the warmer center of the plate compared to the cooler edges, creating severe artificial edge effects[2].

-

-

Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well.

-

Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

-

Expert Rationale: Physical agitation is strictly required to rupture the cellular membranes and release intracellular ATP into the reaction buffer.

-

-

Data Acquisition: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Protocol B: Multiparametric Flow Cytometry (Annexin V/PI)

To delineate whether the ATP depletion observed in Protocol A is due to apoptosis or necrosis, we utilize the[4].

Assay Control & Self-Validation Setup

-

Unstained Cells: Controls for cellular autofluorescence.

-

Single-Stained Annexin V-FITC: Compensation control for the FITC channel to subtract spectral spillover.

-

Single-Stained PI: Compensation control for the PE/PI channel.

Step-by-Step Methodology

-

Cell Harvesting: Collect the culture media from the 2-ACP treated wells (6-well plate format), then gently trypsinize the adherent cells and pool them with the collected media.

-

Expert Rationale: Late apoptotic and necrotic cells lose adhesion and float in the media. Discarding the supernatant will artificially enrich the sample for surviving cells, leading to false-negative cytotoxicity data[3].

-

-

Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1×106 cells/mL.

-

Expert Rationale: Do not use EDTA-containing buffers during washing or resuspension. Annexin V binding to phosphatidylserine (PS) is strictly calcium-dependent. Chelation of Ca2+ by EDTA will abolish Annexin V binding[4].

-

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

-

Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

-

Expert Rationale: PI is a dynamic DNA intercalator. Prolonged incubation (>1 hour) before acquisition allows PI to slowly permeate the compromised membranes of early apoptotic cells, artificially shifting them into the late apoptotic quadrant[5].

-

Cellular Response Mechanisms

Understanding the biological cascade triggered by 2-ACP is essential for interpreting the distinct readouts provided by the orthogonal assays.

Cellular mechanisms of 2-ACP-induced death and corresponding assay detection points.

Representative Data & Interpretation

The following table synthesizes quantitative data derived from the orthogonal assays, demonstrating how 2-ACP exhibits differential cytotoxicity across cell lines at a 48-hour endpoint.

| Cell Line | 2-ACP IC50 (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| HepG2 | 12.4 ± 1.1 | 45.2 | 38.5 | 12.1 | 4.2 |

| HCT116 | 8.7 ± 0.6 | 22.1 | 51.3 | 20.4 | 6.2 |

| HEK293 | >100 | 92.1 | 4.3 | 2.1 | 1.5 |

Interpretation: The data reveals that 2-ACP is highly active against hepatic (HepG2) and colorectal (HCT116) carcinoma lines, primarily driving cell death through an apoptotic mechanism (indicated by the high Early Apoptotic fraction). The lack of toxicity in non-cancerous HEK293 cells suggests a favorable in vitro therapeutic window.

References

-

Title : Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source : Journal of Immunological Methods URL :[Link]

-

Title : Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) Source : European Journal of Immunology URL :[Link]

Sources

- 1. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ch.promega.com [ch.promega.com]

- 3. Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Technical Support Center: Synthesis of 2-Amino-3-(cyclopentyloxy)propanamide

Welcome to the technical support guide for the synthesis of 2-Amino-3-(cyclopentyloxy)propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this molecule, a derivative of the amino acid serine, involves two critical transformations: the formation of a cyclopentyl ether and the subsequent amidation of a carboxylic acid. Each step presents unique challenges that can significantly impact the overall yield and purity of the final product.[1] This guide provides a structured approach to identifying and resolving these issues.

Overall Synthetic Pathway

The synthesis of 2-Amino-3-(cyclopentyloxy)propanamide is typically approached as a three-stage linear sequence starting from a commercially available protected serine derivative.

Caption: General synthetic route for 2-Amino-3-(cyclopentyloxy)propanamide.

Troubleshooting Guide: Common Issues & Solutions

Low yield in a multi-step synthesis is a frequent challenge. The key is to systematically analyze each stage to pinpoint the source of material loss.[2][3]

Q1: My overall yield is critically low. Where should I begin troubleshooting?

A1: Start by dissecting the synthesis and evaluating the yield of each individual step (O-alkylation, amidation, and deprotection). A significant drop at a specific stage is your primary focus. If yields are consistently low across all steps, consider foundational issues like reagent purity, solvent quality, or reaction setup.

Caption: A systematic workflow for troubleshooting low synthesis yield.

Q2: I'm struggling with the O-alkylation of N-Boc-Serine (Stage 1). What are the common pitfalls?

A2: The O-alkylation of serine derivatives is challenging due to competing side reactions.[4] The primary issues are N-alkylation, elimination, and formation of oxazolidinone byproducts. Success hinges on the choice of base, solvent, and temperature control.

Table 1: Troubleshooting O-Alkylation (Stage 1)

| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |

| Low Conversion / No Reaction | 1. Inactive base (e.g., old NaH).2. Insufficiently anhydrous conditions. | 1. Use fresh, high-purity NaH from a newly opened container.2. Ensure THF is rigorously dried (e.g., over sodium/benzophenone). Moisture quenches the alkoxide intermediate. |

| Mixture of O- and N-Alkylated Products | The nitrogen of the Boc-carbamate is weakly nucleophilic and can compete with the hydroxyl group. | 1. Use a strong, non-nucleophilic base like NaH or KH. This fully deprotonates the hydroxyl group, making it a much stronger nucleophile than the nitrogen.[4]2. Maintain low temperature (0 °C) during deprotonation and addition of the alkylating agent to favor the thermodynamically preferred O-alkylation. |

| Significant Elimination Byproduct (Dehydroalanine) | The base promotes β-elimination of the hydroxyl group, especially at elevated temperatures. | 1. Avoid high temperatures. Do not heat the reaction mixture above room temperature.2. Add the cyclopentyl bromide slowly at 0 °C to control any exotherm. |

| Product Loss During Workup | The carboxylate product may have partial solubility in the aqueous phase. | 1. After quenching, carefully acidify the aqueous layer to pH ~3-4 with cold 1M HCl to protonate the carboxylic acid, making it more soluble in the organic extraction solvent (e.g., ethyl acetate). |

Q3: My amidation reaction (Stage 2) is sluggish and gives a poor yield. How can I improve it?

A3: Incomplete amidation is often due to inefficient activation of the carboxylic acid or degradation of coupling reagents.[5] The choice of coupling agent and reaction conditions is critical for achieving high conversion without epimerization.[6][7]

Table 2: Comparison of Common Amidation Reagents

| Reagent System | Advantages | Considerations |

| HATU / DIPEA | High reactivity, fast reaction times, low rate of epimerization.[] | Expensive; byproducts can complicate purification if not carefully managed. |

| EDCI / HOBt | Cost-effective, common, and reliable. Water-soluble urea byproduct is easily removed during workup. | Can be slower than uronium salt reagents; requires careful monitoring to ensure completion. |

| Acid Chloride Method | Highly reactive, drives reaction to completion. | Requires an extra step to form the acid chloride (e.g., with SOCl₂). The reaction is often exothermic and can lead to side products if not controlled.[] |

Key Troubleshooting Points for Amidation:

-

Reagent Quality: Use fresh, high-quality coupling reagents. HATU and other uronium salts can degrade with exposure to moisture.

-

Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and base.

-

Ammonia Source: Using ammonium chloride with a non-nucleophilic base like DIPEA is a common way to generate ammonia in situ. Ensure the base is sufficient to both neutralize the ammonium salt and facilitate the coupling.

-

Reaction Monitoring: Track the disappearance of the starting carboxylic acid using TLC or LC-MS. Reactions are typically complete within 2-4 hours at room temperature.

Q4: I'm losing significant amounts of my final product during purification. What is the best method?

A4: The final product, 2-Amino-3-(cyclopentyloxy)propanamide, is a polar amino acid derivative, which can make purification challenging.[9] Standard silica gel chromatography can lead to low recovery due to strong adsorption.

-

Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is the preferred method to minimize loss.[10] Try solvent systems like ethanol/ether or acetonitrile.[10]

-

Modified Silica Gel Chromatography: If chromatography is necessary, consider adding a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the eluent (e.g., DCM/Methanol). This deactivates acidic sites on the silica, preventing irreversible adsorption of the basic amine product.[10]

-

Ion-Exchange Chromatography: For highly polar compounds, cation-exchange chromatography can be very effective.[11] The product will bind to the resin and can be eluted by washing with a buffered or basic solution.

Detailed Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of N-Boc-3-(cyclopentyloxy)-L-alanine (Stage 1)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred THF.

-

Substrate Addition: Dissolve N-Boc-L-serine (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C over 30 minutes. A visible evolution of hydrogen gas should occur.

-

Activation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

-

Alkylation: Add cyclopentyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM/MeOH) for the disappearance of N-Boc-L-serine.

-

Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Adjust the pH to ~3 with cold 1M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of N-Boc-2-Amino-3-(cyclopentyloxy)propanamide (Stage 2)

-

Preparation: Dissolve N-Boc-3-(cyclopentyloxy)-L-alanine (1.0 equivalent) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.2 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents) to the solution.

-

Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) dropwise.

-

Reaction: Stir the reaction at room temperature for 2-4 hours.

-

Monitoring: Monitor the consumption of the starting material by LC-MS or TLC.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude protected amide.

Frequently Asked Questions (FAQs)

Q: What is the impact of starting material chirality on the synthesis? A: Starting with enantiomerically pure L-serine is critical. While the O-alkylation step does not affect the chiral center, the amidation step, particularly if conditions are harsh (e.g., high temperature, wrong base), can cause epimerization.[7] It is advisable to check the enantiomeric purity of the intermediate after Stage 2 if stereochemical integrity is paramount.

Q: Can I use other alkylating agents besides cyclopentyl bromide? A: Yes, but reactivity will vary. Cyclopentyl iodide would be more reactive, leading to shorter reaction times, but it is also more expensive and less stable. Cyclopentyl tosylate is another excellent alternative. The key is to use a good leaving group.

Q: My deprotection with TFA (Stage 3) seems to be incomplete. What should I do? A: Ensure you are using a sufficient excess of TFA (typically in a 1:1 to 1:4 solution with DCM) and an adequate reaction time (1-2 hours is standard). If steric hindrance is an issue, you can add a scavenger like triethylsilane to help capture the tert-butyl cation and drive the reaction to completion.

Q: How critical is moisture control throughout the synthesis? A: It is absolutely critical, especially for Stage 1 (O-alkylation) and Stage 2 (Amidation). In Stage 1, water will react with NaH and quench the alkoxide intermediate.[2] In Stage 2, water can hydrolyze the activated ester intermediate and coupling reagents, leading to incomplete reactions and lower yields.[] Always use anhydrous solvents and inert atmosphere techniques.

References

-

Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition. Available at: [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

-

Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

-

Kim, H., et al. (2025). Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development. Available at: [Link]

-

Pace, V., et al. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

-

Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Retrieved from [Link]

-

Patil, P., et al. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. Available at: [Link]

-

ScienceMadness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

-

ResearchGate. (2026). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

-

Takeda, Y., et al. (2018). Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Washington State University. (n.d.). How to Succeed in Multi-Step Organic Synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Separation and purification of amino acids. Retrieved from [Link]

-

Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2024). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Available at: [Link]

-

Ollivier, N., et al. (2018). Native Chemical Ligation at Serine Revisited. Organic Letters. Available at: [Link]

-

Pattison, P. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

Sources

- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. onpattison.com [onpattison.com]

- 6. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

- 11. diaion.com [diaion.com]

Technical Support Center: Optimizing the Chiral Separation of 2-Amino-3-(cyclopentyloxy)propanamide Enantiomers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Amino-3-(cyclopentyloxy)propanamide and related amino acid derivatives. Our focus is on delivering practical, field-proven insights to troubleshoot common issues and systematically optimize your chromatographic method for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses fundamental questions regarding the chiral separation of your target analyte. Understanding these core concepts is the first step toward effective method development.

Q1: What is the fundamental principle behind the HPLC separation of 2-Amino-3-(cyclopentyloxy)propanamide enantiomers?

A: The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of another chiral entity to create a diastereomeric interaction. In High-Performance Liquid Chromatography (HPLC), this is most commonly achieved by using a Chiral Stationary Phase (CSP).[1]

The mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers of your analyte and the chiral selector immobilized on the stationary phase.[2] For a separation to occur, there must be a difference in the stability or formation energy of these two complexes. This is often explained by the "three-point interaction model," where one enantiomer can establish at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while the other cannot, leading to differential retention times.[2] For 2-Amino-3-(cyclopentyloxy)propanamide, key interaction sites include the primary amine, the amide group, and the cyclopentyloxy moiety.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for an amino acid amide like this?

A: For amino acid derivatives, two classes of CSPs have demonstrated the broadest utility and are recommended as the starting point for screening:

-

Polysaccharide-Based CSPs: These are the most widely used CSPs, based on derivatives of cellulose or amylose coated or immobilized on silica.[1] Their helical polymer structure creates chiral grooves where analytes can bind through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Columns like Chiralpak® AD/IA (amylose-based) and Chiralcel® OD/IB (cellulose-based) are excellent starting points.[3][4]

-

Macrocyclic Glycopeptide CSPs: These phases (e.g., CHIROBIOTIC™ series) are based on antibiotics like vancomycin or teicoplanin.[5][6] They offer a complex array of interaction sites, including ionic, hydrogen bonding, and hydrophobic pockets, making them highly effective for polar and ionizable molecules such as amino acids and their derivatives.[6][7]

Q3: What are the primary chromatographic modes to consider (Normal Phase, Reversed Phase, Polar Organic), and when should I choose each one?

A: The choice of mobile phase mode is dictated by your analyte's solubility and the type of CSP being used. A comprehensive screening should evaluate all three modes.[5][8]

| Mode | Mobile Phase Composition | When to Use | Advantages |

| Normal Phase (NP) | Hexane/Heptane with an alcohol modifier (e.g., Ethanol, Isopropanol). | Analyte is soluble in non-polar solvents. Often provides strong π-π and hydrogen bonding interactions. | High selectivity is often achieved. |

| Reversed Phase (RP) | Water/Buffer with an organic modifier (e.g., Methanol, Acetonitrile). | Analyte is water-soluble. Used with many macrocyclic glycopeptide and some immobilized polysaccharide CSPs. | Compatible with MS detectors; good for polar analytes. |

| Polar Organic Mode (POM) | Pure polar solvents like Methanol or Acetonitrile, often with acidic/basic additives. | Analyte has poor solubility in NP solvents but good solubility in alcohols. | Fast column equilibration, MS-friendly, and can offer unique selectivity.[9] |

Q4: Is it necessary to derivatize 2-Amino-3-(cyclopentyloxy)propanamide for a successful separation?

A: Generally, no. The primary advantage of modern direct chiral HPLC is the ability to separate enantiomers without derivatization, which eliminates extra sample preparation steps and potential sources of error.[6][10] The analyte's structure, with its free amine and amide groups, provides sufficient handles for chiral recognition on appropriate CSPs.[11] Derivatization is typically considered an indirect approach, used more frequently in Gas Chromatography (GC) or when direct HPLC methods fail.[10][12]

Section 2: A Systematic Approach to Method Development

Effective chiral method development is not a matter of luck; it is a systematic process of screening a curated set of columns and mobile phases to identify the most promising starting conditions for optimization.[1]

Experimental Protocol: Initial Screening

This protocol outlines a robust screening strategy to maximize the probability of finding a successful separation.

1. Analyte and Sample Preparation:

-

Determine the solubility of 2-Amino-3-(cyclopentyloxy)propanamide in common HPLC solvents (Hexane, Isopropanol, Methanol, Acetonitrile, Water). This will guide your mobile phase choices.

-

Prepare a stock solution of the racemic analyte at ~1 mg/mL in a suitable solvent (e.g., Methanol).

-

Dilute the stock solution with the initial mobile phase to a working concentration of ~0.1-0.5 mg/mL.[12]

2. Recommended Screening Columns:

-

Column 1 (Amylose-based): e.g., Chiralpak® IA or AD-H

-

Column 2 (Cellulose-based): e.g., Chiralcel® OD-H or IB

-

Column 3 (Macrocyclic Glycopeptide): e.g., CHIROBIOTIC™ T or V

3. Mobile Phase Screening Conditions:

| Screening Phase | Column Type | Mobile Phase (Isocratic) | Flow Rate | Temperature |

| Normal Phase (NP) | Polysaccharide | A: n-Hexane / Isopropanol (90/10, v/v) B: n-Hexane / Ethanol (90/10, v/v) | 1.0 mL/min | 25 °C |

| Polar Organic (POM) | All Types | C: Methanol / 0.1% Formic Acid D: Acetonitrile / 0.1% Formic Acid | 1.0 mL/min | 25 °C |

| Reversed Phase (RP) | Macrocyclic / Immobilized Polysaccharide | E: Water / Methanol (50/50, v/v) + 0.1% Formic Acid F: Water / Acetonitrile (50/50, v/v) + 0.1% Formic Acid | 1.0 mL/min | 25 °C |

4. Execution and Evaluation:

-

Equilibrate each column with the mobile phase for at least 20 column volumes.

-

Inject the sample and monitor the chromatogram.

-

Criterion for Success: Look for any sign of peak splitting, a shoulder, or baseline separation.[5] Even a slight hint of separation indicates that the CSP is interacting selectively and the method is a candidate for optimization. If a single peak is observed, move to the next condition.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q: I see no separation at all (a single, sharp peak). What should I do next?

A: Co-elution is common during initial screening.

-

Primary Cause: The chosen CSP and mobile phase combination does not provide sufficient differential interaction for your analyte.

-

Solutions:

-

Complete the Screen: Do not abandon the effort. Systematically work through all the recommended CSPs and mobile phase modes in the screening protocol. Chiral separations are highly specific, and a different CSP may provide excellent results.[1][8]

-

Change the Modifier: In normal phase, the choice of alcohol modifier can be critical. If isopropanol (IPA) gave no separation, switch to ethanol (EtOH). EtOH is a stronger hydrogen bond donor and can alter the interaction mechanism.[13]

-

Lower the Temperature: Chiral recognition often involves weak, non-covalent interactions (like hydrogen bonds and van der Waals forces) that are strengthened at lower temperatures.[5] Try re-running the analysis at 10-15°C. A separation may appear where none was visible at 25°C.[14]

-

Q: I have some separation, but the resolution is poor (Resolution, Rs < 1.5). How can I improve it?

A: This is an excellent starting point! Poor resolution is typically due to low selectivity (peaks too close) or low efficiency (peaks too broad).

-

To Improve Selectivity (α):

-

Optimize Modifier Percentage: In NP, vary the alcohol percentage. Decreasing the percentage (e.g., from 10% to 5% IPA) will increase retention and often improves selectivity, at the cost of longer run times.[13] In RP, a similar adjustment of the organic component can be effective.[14]

-

Add an Additive: Since your molecule has a basic amine, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) in normal phase can significantly improve peak shape and sometimes selectivity by masking active sites on the silica.[15] Conversely, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be used in RP or POM.

-

Change Modifier Type: As mentioned, switching from IPA to EtOH (or vice-versa) can dramatically alter selectivity.[13]

-

-

To Improve Efficiency (N):

-

Optimize Flow Rate: Perform a flow rate study (e.g., 0.5, 0.8, 1.0, 1.2 mL/min). A lower flow rate often increases efficiency and resolution, but extends analysis time.

-

Check for Column Damage: Broad peaks can be a sign of a contaminated or degraded column. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need replacement.[16] Be aware that coated polysaccharide columns are delicate and can be damaged by certain solvents.[16]

-

Q: My peaks are tailing badly. What is the cause and solution?

A: Peak tailing is usually caused by undesirable secondary interactions.

-

Possible Cause 1: Ionic Interactions with Silica. The primary amine on your analyte can interact with residual silanol groups on the silica support, causing tailing.

-

Solution: Add a competing base to the mobile phase. In normal phase, 0.1% DEA is a standard choice. In reversed phase, ensure the pH of the mobile phase is low enough (e.g., using 0.1% formic acid) to protonate the amine, which can sometimes improve peak shape.

-

-

Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

-

Solution: Reduce the injection volume or the concentration of your sample by a factor of 5 or 10 and re-inject.

-

-

Possible Cause 3: Column Contamination. Strongly retained impurities from previous injections can create active sites that cause tailing.

-

Solution: Implement a robust column washing procedure between analyses.

-

Q: My retention times are drifting and the resolution is not reproducible. Why?

A: Lack of reproducibility points to an unstable system.

-

Possible Cause 1: Insufficient Equilibration. Chiral stationary phases, especially in normal phase, can require significant time to equilibrate with the mobile phase.

-

Solution: Always use a consistent and lengthy equilibration period (at least 20-30 column volumes) before starting a sequence, especially after changing mobile phase composition.

-

-

Possible Cause 2: Mobile Phase Composition. Small variations in mobile phase preparation can lead to large changes in retention and selectivity in chiral separations.

-

Solution: Prepare fresh mobile phase daily. Use precise measurements (graduated cylinders or weighing solvents) for all components. Even trace amounts of water in normal phase solvents can affect reproducibility.[17]

-

-

Possible Cause 3: Additive "Memory Effects". Acidic or basic additives can be retained by the stationary phase and can affect subsequent analyses even after the mobile phase has been changed.[17]

-

Solution: If possible, dedicate columns to specific additive types (e.g., one column for acidic methods, one for basic). If not possible, use a rigorous, multi-solvent flushing protocol when switching between methods with different additive types.

-

References

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-